1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone
Description
This compound features a 1,3-thiazole core substituted at position 2 with a 4-iodophenoxy group and at position 5 with a piperazinomethyl moiety. The piperazine ring is further functionalized with an ethanone group. Synthetic characterization typically employs FT-IR, NMR (1H, 13C), and mass spectrometry .
Properties
IUPAC Name |
1-[4-[[2-(4-iodophenoxy)-1,3-thiazol-5-yl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18IN3O2S/c1-12(21)20-8-6-19(7-9-20)11-15-10-18-16(23-15)22-14-4-2-13(17)3-5-14/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTVIMQPWHGERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CN=C(S2)OC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18IN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone typically involves the following steps:
Formation of the Thiazole Ring: : The synthesis begins with the formation of the thiazole ring, which is achieved by reacting a thioamide with an α-haloketone under acidic conditions.
Introduction of the Iodophenoxy Group: : The thiazole intermediate is then reacted with 4-iodophenol in the presence of a base to introduce the iodophenoxy group.
Formation of the Piperazine Derivative: : This intermediate is then reacted with piperazine to form the piperazine derivative.
Final Acylation Step: : The final step involves the acylation of the piperazine derivative with an appropriate acylating agent, typically under basic conditions, to yield the target compound.
Industrial Production Methods
On an industrial scale, these synthetic steps are often optimized for yield and efficiency. Catalysts and high-throughput techniques may be employed to facilitate the reactions. Purification methods such as crystallization and chromatography are utilized to obtain the final pure product.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: : In the presence of oxidizing agents, the compound may form corresponding oxidized products.
Reduction: : Reducing agents may convert certain functional groups into reduced forms.
Substitution Reactions: : The iodophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halide exchange reactions can occur with reagents like sodium iodide.
Major Products Formed
The products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield thiazole N-oxides, while reduction may lead to amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone is studied for its potential as a building block for more complex organic molecules. Its unique structure makes it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, the compound is of interest due to its potential interactions with biological macromolecules. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, research is ongoing to explore the compound's potential therapeutic applications. Its structure suggests it could be developed as a pharmaceutical agent, particularly in areas like oncology and neurology.
Industry
Industrially, the compound's stability and reactivity make it useful in material science applications, such as the development of new polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. Its iodophenoxy moiety can bind to active sites, potentially inhibiting or modifying the function of these targets. The piperazine and thiazole rings contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
(a) 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives
- Structure : Replaces the thiazole with a tetrazole ring and substitutes piperidine for piperazine.
- Piperidine lacks the piperazine’s secondary amine, reducing hydrogen-bonding capacity.
(b) 1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone
- Structure: Retains the thiazole-ethanone core but substitutes the iodophenoxy group with a 2,5-dimethoxyanilino moiety.
- Key Differences : Methoxy groups are electron-donating, increasing electron density compared to iodine’s electron-withdrawing effect. This may enhance solubility but reduce halogen bonding.
- Physical Properties : Melting point 150–152°C; predicted pKa 1.83, indicating moderate acidity .
(c) 5-Acetyl-2-[(4-fluorophenyl)amino]-1,3-thiazole
Modifications to the Piperazine/Ethanone Moiety
(a) 2-((1-Substituted Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone
- Structure: Replaces the methylpiperazino group with a sulfonylphenyl-piperazine.
- Key Differences : Sulfonyl groups increase polarity and may improve target selectivity via electrostatic interactions.
- Synthesis: Uses bromo-ethanone intermediates coupled with tetrazole thiols .
(b) 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone
- Structure: Substitutes iodophenoxy with trifluoromethylpyridinyl groups on both the thiazole and piperazine.
- Key Differences: Trifluoromethyl groups enhance lipophilicity and metabolic resistance.
Structural Simplicity vs. Complexity
(a) 1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone
Pharmacological and Physicochemical Properties
Electronic and Steric Effects
- Methoxy/Anilino Groups: Electron-donating substituents improve solubility (e.g., logP reduction) but may reduce target engagement compared to halogenated analogs .
Biological Activity
1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone, also known by its CAS number 866020-50-0, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
- Molecular Formula : C16H18IN3O2S
- Molar Mass : 443.3 g/mol
Biological Activity Overview
The compound exhibits a range of biological activities that can be categorized into several key areas:
1. Antitumor Activity
Research has indicated that compounds structurally related to thiazoles and piperazines possess significant antitumor properties. The presence of the iodophenoxy group may enhance the compound's interaction with cellular targets involved in cancer progression.
- Case Study : A study evaluating similar thiazole derivatives showed promising cytotoxic effects against various cancer cell lines, suggesting that modifications in the molecular structure can lead to enhanced biological activity .
2. Antioxidant Properties
Antioxidant activity is critical in preventing oxidative stress-related diseases. The thiazole ring in the compound is known to contribute to antioxidant properties.
- Research Findings : In comparative studies, thiazole derivatives demonstrated effective radical scavenging abilities, with IC50 values indicating strong antioxidant potential. Such properties are essential for developing therapeutic agents against oxidative stress-related conditions .
3. Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on specific enzymes related to metabolic processes.
- Mechanism of Action : Similar compounds have been shown to inhibit monoamine oxidase (MAO), which is crucial in neurodegenerative diseases. The inhibition of MAO-B, in particular, could position this compound as a candidate for treating conditions like Parkinson's disease .
Detailed Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
